4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one

Lipophilicity Drug design ADME prediction

4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one (CAS 40503-93-3) is a fluorinated aryl-cyclohexanone with molecular formula C₁₃H₁₃F₃O and molecular weight 242.24 g/mol. It features a cyclohexanone core para-substituted with a 3-(trifluoromethyl)phenyl group, placing the electron-withdrawing CF₃ substituent at the meta position of the aromatic ring.

Molecular Formula C13H13F3O
Molecular Weight 242.24 g/mol
CAS No. 40503-93-3
Cat. No. B1432555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one
CAS40503-93-3
Molecular FormulaC13H13F3O
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H13F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-3,8-9H,4-7H2
InChIKeyXAOCHZUKYOVYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one (CAS 40503-93-3): Core Physicochemical and Structural Profile for Informed Procurement


4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one (CAS 40503-93-3) is a fluorinated aryl-cyclohexanone with molecular formula C₁₃H₁₃F₃O and molecular weight 242.24 g/mol [1]. It features a cyclohexanone core para-substituted with a 3-(trifluoromethyl)phenyl group, placing the electron-withdrawing CF₃ substituent at the meta position of the aromatic ring [1]. The compound carries zero hydrogen bond donors, four hydrogen bond acceptors (carbonyl oxygen plus three fluorine atoms), one rotatable bond, a topological polar surface area of 17.1 Ų, and a computed XLogP3 of 3.0 [1]. It is commercially supplied as a research chemical, typically at 95% purity, and is catalogued by major reagent vendors including Fujifilm Wako (Enamine source) and Biosynth .

Why Trifluoromethylphenyl Cyclohexanone Positional Isomers Cannot Be Interchanged: Critical Physicochemical Divergence


Despite sharing the identical molecular formula (C₁₃H₁₃F₃O) and molecular weight (242.24 g/mol), the positional isomers of trifluoromethylphenyl cyclohexanone exhibit measurably divergent computed lipophilicities (XLogP3 ranging from 3.0 to 3.5) that preclude their casual interchange in structure-activity relationship (SAR) campaigns, synthetic route development, or pharmacological profiling [1]. Even seemingly minor regioisomeric variations—shifting the CF₃ group from meta to para on the phenyl ring, or moving the cyclohexanone attachment point from the 4- to the 2- or 3-position—produce XLogP3 differences of up to 0.5 log units among isomers, a magnitude recognized as sufficient to alter membrane permeability, metabolic stability, and off-target binding profiles [1]. Furthermore, the 4-position substitution pattern is specifically privileged in key patent families covering gamma-secretase inhibitor intermediates, making this particular regioisomer the mandatory synthetic entry point for an entire class of therapeutically relevant 4,4-disubstituted cyclohexanones [2]. The evidence detailed below quantifies these differentiating dimensions.

Quantitative Differentiation Evidence for 4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one (40503-93-3) vs. Closest Analogs


XLogP3 Lipophilicity: +0.9 Log Unit Increase Over Non-Fluorinated 4-Phenylcyclohexanone

The target compound 4-[3-(trifluoromethyl)phenyl]cyclohexan-1-one (CAS 40503-93-3) has a computed XLogP3 of 3.0, compared to XLogP3 of 2.1 for the non-fluorinated structural progenitor 4-phenylcyclohexanone (CAS 4894-75-1), yielding a +0.9 log unit increase in predicted lipophilicity attributable to the CF₃ substituent [1][2]. This 0.9-unit shift represents a thermodynamically meaningful difference: each log unit corresponds to an approximately 10-fold change in octanol-water partition coefficient, translating to substantially enhanced membrane permeation potential for the fluorinated analog [1][2].

Lipophilicity Drug design ADME prediction

XLogP3 Ranking Among Four Trifluoromethylphenyl Cyclohexanone Positional Isomers: Target Compound Occupies the Lowest Lipophilicity Niche

Among the four characterized C₁₃H₁₃F₃O positional isomers, 4-[3-(trifluoromethyl)phenyl]cyclohexan-1-one (XLogP3 = 3.0) occupies the lowest lipophilicity position in the isomer series, followed by 3-[4-(trifluoromethyl)phenyl]cyclohexanone (XLogP3 = 3.2) and 3-[2-(trifluoromethyl)phenyl]cyclohexanone (XLogP3 = 3.2), with 2-[3-(trifluoromethyl)phenyl]cyclohexanone exhibiting the highest XLogP3 at 3.5 [1][2][3][4]. This 0.5 log unit range (3.0→3.5) across the isomer set represents a measurable lipophilicity gradient wherein the target compound—featuring a 4-position cyclohexanone attachment and meta-CF₃ substitution—is predicted to be the least lipophilic and therefore potentially the most aqueous-soluble member of this isomer family [1].

Positional isomer Regioisomer Lipophilicity gradient

Hydrogen Bond Acceptor Count: Fourfold Increase Over Non-Fluorinated 4-Phenylcyclohexanone

The target compound possesses four hydrogen bond acceptor sites (one carbonyl oxygen plus three fluorine atoms of the CF₃ group), compared to a single hydrogen bond acceptor (carbonyl oxygen only) for the non-fluorinated analog 4-phenylcyclohexanone [1]. This fourfold increase in H-bond acceptor count is a direct and exclusive consequence of the trifluoromethyl substitution. The CF₃ fluorine atoms can engage in orthogonal multipolar C–F···H–C interactions and C–F···C=O dipole-dipole contacts that are absent in the non-fluorinated scaffold, potentially conferring distinct molecular recognition properties in protein binding pockets [1].

Hydrogen bonding Molecular recognition Protein-ligand interaction

Patent-Defined Synthetic Utility: Exclusive Intermediate Status for 4,4-Disubstituted Gamma-Secretase Inhibitor Pharmacophore

United States Patent US 7,276,637 B2 (Merck Sharp & Dohme Limited) explicitly defines a class of 4,4-disubstituted cyclohexanones as gamma-secretase inhibitors and key intermediates thereof, wherein the carbon atom at the 4-position is bonded to an aryl group (e.g., 4-trifluoromethylphenyl) and an arylsulphonyl group [1]. The 4-aryl monosubstituted cyclohexanone—represented by the target compound—is the direct precursor for installing the second substituent at the 4-position to generate the pharmacologically active 4,4-disubstituted series. Positional isomers with the aryl group at the 2- or 3-position of the cyclohexanone ring cannot serve this synthetic role, as they lack the requisite 4-position substitution geometry mandated by the SAR disclosed in the patent family (WO 02/081435) [1]. Compounds within this patent class have demonstrated modulation of amyloid precursor protein (APP) processing by γ-secretase, a mechanism central to Alzheimer's disease therapeutic development [1].

Gamma-secretase Alzheimer's disease Synthetic intermediate

Computed Molecular Complexity: Quantitative Distinction from Positional Isomers

The Cactvs-computed molecular complexity score for 4-[3-(trifluoromethyl)phenyl]cyclohexan-1-one is 275, which is lower than the complexity values of 285 computed for both 2-[3-(trifluoromethyl)phenyl]cyclohexanone (CAS 586961-59-3) and 3-[2-(trifluoromethyl)phenyl]cyclohexanone (CAS 1391136-54-1), as reported in PubChem [1][2][3]. The comparator 3-[4-(trifluoromethyl)phenyl]cyclohexanone (CAS 122902-06-1) has complexity of 277 [4]. Lower molecular complexity in this context is associated with greater molecular symmetry (para-substitution on the cyclohexanone ring) and may correlate with improved crystallinity and more predictable reaction behavior in downstream functionalization steps [1].

Molecular complexity QSAR Synthetic feasibility

High-Confidence Application Scenarios for 4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one (40503-93-3) Based on Quantitative Differentiation Evidence


Synthesis of 4,4-Disubstituted Gamma-Secretase Modulator Intermediates for Alzheimer's Disease Research

As established by US Patent 7,276,637 B2, 4-aryl cyclohexanones bearing a trifluoromethylphenyl substituent at the 4-position serve as direct precursors to the 4,4-disubstituted cyclohexanone pharmacophore class that modulates γ-secretase processing of amyloid precursor protein (APP) [1]. The target compound's 4-position substitution geometry makes it the structurally competent intermediate for installing the second substituent (arylsulphonyl or heteroarylsulphonyl) required to generate active gamma-secretase inhibitors. 2- and 3-substituted positional isomers cannot access this pharmacophore space and are therefore unsuitable for this application.

Medicinal Chemistry SAR Campaigns Requiring the Lowest-Lipophilicity Trifluoromethylphenyl Cyclohexanone Isomer

When a drug discovery program seeks to minimize lipophilicity within a fluorinated aryl-cyclohexanone series—for instance, to reduce cytochrome P450 inhibition liability, mitigate hERG channel binding, or improve aqueous solubility for in vitro assay compatibility—the target compound (XLogP3 = 3.0) is quantitatively the most appropriate choice among the four commercially characterized positional isomers, being 0.2–0.5 log units less lipophilic than its nearest comparators [1][2].

Fragment-Based and Structure-Guided Lead Discovery Leveraging Enhanced H-Bond Acceptor Pharmacophore

The CF₃ group expands the hydrogen bond acceptor count from 1 (non-fluorinated 4-phenylcyclohexanone) to 4 in the target compound [1][2]. This increased H-bond acceptor density, combined with a moderate XLogP3 of 3.0 and low molecular weight (242.24 Da), makes this compound suitable as a fragment-like scaffold or core for structure-based drug design programs where fluorine-mediated protein contacts (C–F···H–N, C–F···C=O) are desirable for binding affinity optimization.

Methodology Development for Regioselective Functionalization of 4-Aryl Cyclohexanones

The target compound's lower computed molecular complexity (275 vs. 285 for ortho-substituted isomers) and well-defined para-substitution pattern on the cyclohexanone ring make it a preferred substrate for developing and validating new synthetic methodologies—such as deoxytrifluoromethylation/aromatization sequences or enantioselective reduction protocols—where predictable reactivity and crystallinity facilitate reaction optimization and product characterization [1]. The Nature Communications report on deoxytrifluoromethylation of cyclohexanones specifically uses 4-phenylcyclohexanone as its model substrate class, underscoring the relevance of this scaffold for methodology development [3].

Quote Request

Request a Quote for 4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.